molecular formula C7H7NO3 B3121104 5-Hydroxy-2-methylisonicotinic acid CAS No. 27951-89-9

5-Hydroxy-2-methylisonicotinic acid

Cat. No. B3121104
CAS RN: 27951-89-9
M. Wt: 153.14 g/mol
InChI Key: PZFCGNPCQFHNCX-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylisonicotinic acid is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 5-Hydroxy-2-methylisonicotinic acid is 1S/C7H7NO3/c1-4-2-5 (7 (10)11)6 (9)3-8-4/h2-3,9H,1H3, (H,10,11) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

5-Hydroxy-2-methylisonicotinic acid is a solid substance . It has a molecular weight of 153.14 .

Scientific Research Applications

Biotransformation and Environmental Applications

  • A study by Yang and Huang (2016) explored the biotransformation of 5-hydroxy-methylfurfural (5-HMF) into 2,5-furan-dicarboxylic acid (FDCA) using a bacterial isolate. This process is significant for converting lignocellulosic biomass into valuable chemicals, highlighting a potential environmental application of related compounds Yang & Huang, 2016.

Chemotherapeutic Research

  • Research by Isler et al. (1955) synthesized and tested fifty-two derivatives of 2-methylisonicotinic acid hydrazide for their antitubercular activity. This study indicates the potential chemotherapeutic applications of derivatives of 5-Hydroxy-2-methylisonicotinic acid and related compounds in treating tuberculosis Isler et al., 1955.

Microbial Metabolism and Biodegradation

  • Wright and Cain (1972) investigated the microbial metabolism of pyridinium compounds, focusing on the metabolism of 4-carboxy-1-methylpyridinium chloride by Achromobacter D. This study provides insight into the microbial degradation pathways of pyridine derivatives, which could have implications for environmental bioremediation Wright & Cain, 1972.

Cytostatic Activity

  • Jasztold-Howorko et al. (2005) synthesized a compound starting from 2-methylisonicotinic acid that showed significant cytostatic activity in cultured cells, highlighting the potential of such compounds in cancer research Jasztold-Howorko et al., 2005.

properties

IUPAC Name

5-hydroxy-2-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)3-8-4/h2-3,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFCGNPCQFHNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-methylisonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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